Azetidin-3-yl 2,2-dimethylpropanoate
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Overview
Description
Azetidin-3-yl pivalate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidin-3-yl pivalate is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl pivalate typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields azetidin-3-yl pivalate as the primary product .
Industrial Production Methods
Industrial production of azetidin-3-yl pivalate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity azetidin-3-yl pivalate .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl pivalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various azetidine derivatives .
Scientific Research Applications
Azetidin-3-yl pivalate has several scientific research applications:
Mechanism of Action
The mechanism of action of azetidin-3-yl pivalate involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Azetidin-3-yl pivalate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: A natural product with biological activity, used as a building block in peptide synthesis.
Azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of small peptides.
Azetidin-3-yl pivalate is unique due to its specific reactivity and the presence of the pivalate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
519188-46-6 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
azetidin-3-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7(10)11-6-4-9-5-6/h6,9H,4-5H2,1-3H3 |
InChI Key |
YLNBMEMYNHPLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CNC1 |
Origin of Product |
United States |
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